molecular formula C10H10N2O3 B12840640 N-(2-Nitrobenzyl)acrylamide

N-(2-Nitrobenzyl)acrylamide

Cat. No.: B12840640
M. Wt: 206.20 g/mol
InChI Key: IXSUBZUVFOXFMK-UHFFFAOYSA-N
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Description

N-(2-Nitrobenzyl)acrylamide: is a photoreactive monomer that has gained attention due to its unique properties and potential applications in various fields. This compound is particularly notable for its ability to undergo photochemical reactions, making it useful in the development of stimuli-responsive materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrobenzyl)acrylamide typically involves the esterification of N-acryloylglycine with 2-nitrobenzyl amine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis. This includes scaling up the reaction, ensuring efficient mixing, and maintaining precise temperature control to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Nitrobenzyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-Nitrobenzyl)acrylamide primarily involves its photoreactivity. Upon exposure to UV light, the compound undergoes cleavage of the o-nitrobenzyl group, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as the formation of hydrogels through dual hydrogen bonding . The molecular targets and pathways involved in these reactions are primarily related to the photochemical properties of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form hydrogels with specific properties such as temperature sensitivity and self-healing. This makes it particularly valuable in applications requiring stimuli-responsive materials .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-2-10(13)11-7-8-5-3-4-6-9(8)12(14)15/h2-6H,1,7H2,(H,11,13)

InChI Key

IXSUBZUVFOXFMK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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